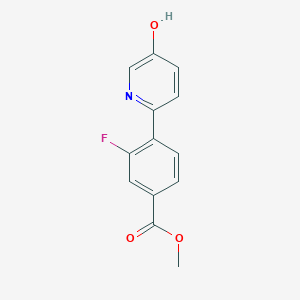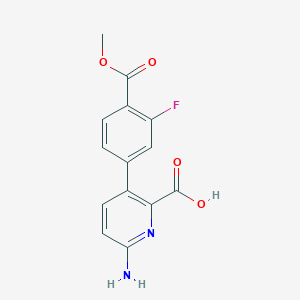
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid (6-APA) is a synthetic compound that is commonly used in scientific research and laboratory experiments. 6-APA is a white crystalline powder that is highly soluble in water and has a melting point of about 160°C. It is a member of the amino acid family and is commonly used in the synthesis of various compounds. 6-APA has many advantages and limitations that should be considered when using it in laboratory experiments.
作用機序
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is an amino acid and is used in the synthesis of various compounds. It acts as a building block for peptide synthesis and helps to form covalent bonds between amino acids. 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% also acts as a catalyst in the formation of peptide bonds and helps to stabilize the structure of the peptide.
Biochemical and Physiological Effects
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to act as an antioxidant, helping to protect cells from damage caused by free radicals. It has also been shown to act as a chelator, helping to bind and remove heavy metals from the body. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory effects, helping to reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments is its high solubility in water. This makes it easy to use and allows for precise measurements. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is relatively inexpensive and is readily available. However, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% does have some limitations. It is not very stable and can easily react with other compounds, which can lead to inaccurate results. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%. One potential direction is to explore its use in drug design and development. 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to synthesize new drugs or to modify existing drugs to increase their effectiveness. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used in the development of new peptides and peptidomimetics. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the mechanisms of action of various compounds, such as antibiotics and anti-cancer drugs. Finally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of heavy metals on the body and to develop chelating agents to remove these metals from the body.
合成法
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized using a variety of methods. The most common method involves the condensation of 6-amino-3-fluoro-5-methoxycarbonylphenyl acetic acid and picolinic acid. This reaction is catalyzed by trifluoroacetic acid and yields a white crystalline powder. Other methods of synthesis include the reaction of 5-methoxycarbonyl-3-fluoro-6-amino-1-phenylacetic acid with pyridine and the reaction of 6-amino-3-fluoro-5-methoxycarbonylphenylacetic acid with picolinic acid and a catalytic amount of trifluoroacetic acid.
科学的研究の応用
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is widely used in scientific research. It is commonly used in the synthesis of peptides and other compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of various compounds, such as glycoproteins, lipids, and steroids. Additionally, 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
特性
IUPAC Name |
6-amino-3-(3-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)8-4-7(5-9(15)6-8)10-2-3-11(16)17-12(10)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNSNJZRSJWUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














